molecular formula C28H31NO4 B394884 (4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B394884
M. Wt: 445.5g/mol
InChI Key: OBYCXPGPWMCKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its methoxybenzyl group, trimethyl substitution, and a quinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group in the quinoline core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4-METHOXYPHENYL)METHYL 2,7,7-TRIMETHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H31NO4/c1-17-8-6-7-9-21(17)25-24(27(31)33-16-19-10-12-20(32-5)13-11-19)18(2)29-22-14-28(3,4)15-23(30)26(22)25/h6-13,25,29H,14-16H2,1-5H3

InChI Key

OBYCXPGPWMCKQI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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